molecular formula C4H5KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6

Ethyl potassium oxalate

Cat. No. B175031
CAS RN: 1906-57-6
M. Wt: 156.18 g/mol
InChI Key: RLPQQBNSTHRHEK-UHFFFAOYSA-M
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Description

Ethyl potassium oxalate, also known as potassium ethyl oxalate or ethanedioic acid, monoethyl ester, potassium salt, is a compound with the molecular formula C4H5KO4 . It has a molecular weight of 156.18 g/mol . The IUPAC name of the compound is potassium;2-ethoxy-2-oxoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl potassium oxalate includes an ethoxy group (C2H5O) and an oxoacetate group (C2O3), along with a potassium ion . The InChI string representation of the molecule is InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 .


Chemical Reactions Analysis

Ethyl potassium oxalate is a reactive chemical that can undergo hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .


Physical And Chemical Properties Analysis

Ethyl potassium oxalate has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 155.98249012 g/mol . The topological polar surface area is 66.4 Ų .

Scientific Research Applications

Antinephrolithiasis Properties

  • Ethyl acetate extract, which includes ethyl potassium oxalate, shows potential in dissolving calcium oxalate, a common component of kidney stones. This was observed in a study where higher concentrations of ethyl acetate extract resulted in increased dissolving activity of calcium oxalate (Putra et al., 2018).

Structural Analysis and Coordination

  • A study on the structure of potassium oxalate monohydrate revealed insights into its coordination, particularly in relation to water molecules. This detailed structural analysis helps in understanding the properties and interactions of similar compounds (Chidambaram, Sequeira, & Sikka, 1964).

Dentistry Applications

  • In dentistry, potassium oxalate has been evaluated for its effects on the durability of resin-bonded interfaces. A study found that treating dentin with potassium oxalate affects the baseline bond strength of resin-bonded dentin specimens, with implications for dental treatments and procedures (De Andrade e Silva et al., 2010).
  • Additionally, potassium oxalate has been assessed for its role in reducing dentinal hypersensitivity. Studies indicate its effectiveness in this regard, particularly when applied in specific concentrations (Pillon, Romani, & Schmidt, 2004).

Analytical Chemistry Applications

  • In analytical chemistry, potassium oxalate has been used as a reagent to enhance the fluorescence intensity of terbium in aqueous solutions, demonstrating its usefulness in trace determination and analysis (Alberti & Massucci, 1966).

Material Science Applications

  • Ethyl potassium oxalate is involved in reactions for synthesizing various compounds, such as oligomers obtained from oxamic acid and ethylene carbonate. These oligomers have applications in the production of thermally stable polyurethane (Zarzyka-Niemiec, 2009).

Agriculture and Plant Sciences

  • In agriculture, the effects of potassium foliage application on wheat grain filling under drought stress have been studied. Potassium oxalate's role in plant nutrition and stress response is an area of ongoing research (Lv et al., 2017).

Safety And Hazards

Ethyl potassium oxalate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning. Contact may cause severe irritation or burns. Contact may burn or damage the eyes. It is harmful if swallowed .

Future Directions

Due to the ubiquity of oxalate compounds, there is interest in developing efficient methods to quantify oxalate . Novel therapeutics such as small interfering RNA gene silencers, recombinant oxalate-degrading enzymes, and oxalate-degrading bacterial strains hold promise to improve the outlook of patients with oxalate-related diseases . Experimental evidence suggests that anti-inflammatory medications might represent another approach to mitigating or resolving oxalate-induced conditions .

properties

IUPAC Name

potassium;2-ethoxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPQQBNSTHRHEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062053
Record name Ethanedioic acid, monoethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl potassium oxalate

CAS RN

1906-57-6
Record name Ethanedioic acid, 1-ethyl ester, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, 1-ethyl ester, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanedioic acid, monoethyl ester, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium ethyl oxalate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.007
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using diethyl oxalate (3.0 mL, 22 mmol), potassium trimethylsilanolate (3.85 g, 22 mmol), dry ether (70 mL), an ice bath to maintain room temperature initially, and a 1.5 h reaction time. Potassium ethyl oxalate (2.72 g, 79% yield) was isolated as a white solid: 1H NMR (D2O) δ 1.3 (t, J=7.2 Hz, CH3, 3H), 4.2 ppm (q, J=7.2 Hz, CH2, 2H). Anal. Calcd. for C4H5KO4 : C, 30.76; H, 3.23; K, 25.04. Found: C, 30.39; H, 3.29; K, 25.30.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of potassium bicarbonate (100 g; 1.00 mols) in diethyl oxalate (146.1 g; 1.00 mols) is added with water (26 g) and heated at a temperature of 50÷55° C. for 6÷8 hours until carbon dioxide evolution ceases. The suspension is cooled to 40° C., added with acetone (250 mL) and cooled to 15÷20° C. The resulting solid is filtered, washed with acetone (2×25 mL) and dried at 50° C. under vacuum to obtain potassium monoethyl oxalate (150.0 g, 99% purity, yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl potassium oxalate
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Citations

For This Compound
23
Citations
R Shang, R Shang - New Carbon–Carbon Coupling Reactions Based on …, 2017 - Springer
… Palladium(II) trifluoroacetate (0.03 mmol), appointed amount of ethyl potassium oxalate and the aryl chloride (1.00 mmol) (if solid) were placed in an oven-dried 20 ml Schlenk tube. The …
Number of citations: 1 link.springer.com
C Brown, J Walker - Proceedings of the Royal Society of Edinburgh, 1893 - cambridge.org
… Ethyl-potassium oxalate, prepared by Claisen's method,* which gave most satisfactory … As Claisen has suggested that perhaps his method of preparing ethyl-potassium oxalate might be …
Number of citations: 0 www.cambridge.org
AC Brown, J Walker - … Science Transactions of The Royal Society of …, 1895 - cambridge.org
… further, we heated ethyl-potassium oxalate and potassium acetate, in … The ethyl-potassium oxalate is therefore scarcely at all … of 25 grammes of ethyl-potassium oxalate in 15 grammes of …
Number of citations: 3 www.cambridge.org
Y Li, HH Chen, CF Wang, XL Xu, YS Feng - Tetrahedron Letters, 2012 - Elsevier
… An oven-dried Schlenk-tube (10 mL) was charged with Pd source (1 mol %), and ethyl potassium oxalate (0.75 mmol). The tube was evacuated and backfilled with argon (this procedure …
Number of citations: 6 www.sciencedirect.com
C Pac, S Tsutsumi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… the action of thionyl chloride on ethyl potassium oxalate according to the directions of Southwick.19) The hydrocarbons were stored over sodium wire. All of the materials were distilled …
Number of citations: 7 www.journal.csj.jp
N Islam, DW Sopher, JHP Utley - Tetrahedron, 1987 - Elsevier
Esters of oxalic acid, 3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid), and oxamic acid, are reduced cathodically at modest potentials. In aprotic solvent, and on the cyclic …
Number of citations: 33 www.sciencedirect.com
LH Klemm, JJ Lu - Organic Preparations and Procedures …, 1986 - Taylor & Francis
… The starting material €or this scheme was actually diethyl oxa ate which wa.5 successfully half-hydrolyzed to ethyl potassium oxalate,' converted t 9 ethyl oxalyl chloride,'j7 …
Number of citations: 3 www.tandfonline.com
A Potash - pubs.rsc.org
… into ethyl potassium oxalate by an ethyl alcoholic solution of potassium ethoxide. When ethyl oxalate is treated with a solution of jdassiurn propoxide in propyl i~lcohol, propyl potassium …
Number of citations: 2 pubs.rsc.org
A Khandelwal, VM Crowley… - ACS Medicinal Chemistry …, 2017 - ACS Publications
… A palladium-catalyzed decarboxylative coupling reaction between 2 and ethyl potassium oxalate (8a) was performed prior to cleavage of the benzyl ethers to provide 8. Base-catalyzed …
Number of citations: 30 pubs.acs.org
W Löb - 1898 - books.google.com
IN the two and a half years that have passed since the appearance of the first edition of the present work, the application of the electric current in organic chemistry has undergone such …
Number of citations: 1 books.google.com

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